N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide: is a complex organic compound with a unique structure that includes an imidazolidinone ring, a phenylprop-2-en-1-ylidene group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multiple steps. The initial step often includes the formation of the imidazolidinone ring, followed by the introduction of the phenylprop-2-en-1-ylidene group and the 4-methylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and phenylprop-2-en-1-ylidene-containing compounds. Examples include:
- **N-(4-methylphenyl)-2-{(4E)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,5-dioxoimidazolidin-1-yl}acetamide analogs
- Phenylprop-2-en-1-ylidene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4E)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-8-10-18(11-9-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)12-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-12+,19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQGJLXPNWWQO-BLAZZTHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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